molecular formula C7H7F B1676563 3-Fluorotoluene CAS No. 352-70-5

3-Fluorotoluene

Cat. No.: B1676563
CAS No.: 352-70-5
M. Wt: 110.13 g/mol
InChI Key: BTQZKHUEUDPRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorotoluene, also known as meta-fluorotoluene, is an organic compound with the molecular formula CH₃C₆H₄F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is characterized by the presence of a fluorine atom attached to the benzene ring at the meta position relative to the methyl group.

Biochemical Analysis

Biochemical Properties

3-Fluorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It has been observed that this compound can be metabolized by certain fungi, such as Cunninghamella echinulata and Aspergillus niger, which initiate oxidation at the aromatic ring or the methyl group, resulting in the formation of fluorinated o-cresol or fluorobenzoate . These interactions highlight the compound’s potential in studying enzyme-catalyzed reactions and its role in the metabolism of fluorinated organic compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of particular interest. It has been noted that exposure to this compound can cause upper respiratory irritation, skin and eye irritation, and systemic toxic effects upon prolonged exposure These effects suggest that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For instance, it has been used in the gas phase selective synthesis of 3-fluorobenzaldehyde, indicating its reactivity and potential for enzyme inhibition or activation . The compound’s ability to generate tolyl cations by chemical ionization in mass spectrometry further underscores its significance in molecular studies

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability has been evaluated under various conditions, and it has been found to generate toxic fluoride fumes when burned . Long-term exposure studies have shown that this compound can cause systemic toxic effects, indicating the importance of monitoring its stability and degradation in laboratory experiments . These findings highlight the need for careful handling and storage of the compound to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, such as systemic toxicity and organ damage . These threshold effects underscore the importance of determining safe dosage levels for experimental use. Additionally, the compound’s impact on reproductive systems in animal models has been observed, further emphasizing the need for dosage optimization in research settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of fluorinated organic compounds. The compound is metabolized by fungi through initial oxidation at the methyl group, followed by ring hydroxylation to form fluoroprotocatechuate . These metabolic pathways involve enzymes such as toluene monooxygenase, which play a crucial role in the compound’s biotransformation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s distribution has been studied in various settings, and it has been found to interact with specific transporters that facilitate its movement across cellular membranes . These interactions affect the compound’s localization and accumulation within cells, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound’s localization within specific cellular compartments can influence its interactions with biomolecules and its overall function. Studies have shown that this compound can be targeted to specific organelles through post-translational modifications and targeting signals

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorotoluene can be synthesized through various methods. One common method involves the fluorination of toluene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced by the halogen exchange reaction of 3-chlorotoluene with a fluoride source such as potassium fluoride. This reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the exchange process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles. For example, it can react with methanol in the presence of a catalyst to form 3-methoxytoluene.

    Oxidation Reactions: this compound can be oxidized to form 3-fluorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Methanol, catalysts such as HZSM-5.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Substitution: 3-Methoxytoluene.

    Oxidation: 3-Fluorobenzaldehyde.

    Reduction: Various this compound derivatives.

Scientific Research Applications

3-Fluorotoluene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    2-Fluorotoluene: The fluorine atom is attached to the ortho position relative to the methyl group.

    4-Fluorotoluene: The fluorine atom is attached to the para position relative to the methyl group.

    Fluorobenzene: A benzene ring with a single fluorine atom.

    Trifluorotoluene: A toluene derivative with three fluorine atoms attached to the benzene ring.

Comparison: 3-Fluorotoluene is unique due to the position of the fluorine atom at the meta position, which influences its reactivity and chemical properties differently compared to its ortho and para counterparts. This positional difference can affect the compound’s behavior in substitution, oxidation, and reduction reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQZKHUEUDPRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059855
Record name m-Fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239 °C. Flash point 63 °F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999), Colorless liquid; [Merck Index] Aromatic odor; [Alfa Aesar MSDS]
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Fluorotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15642
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

240.8 °F at 760 mmHg (USCG, 1999)
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

49 °F (USCG, 1999)
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.9986 at 68 °F (USCG, 1999) - Less dense than water; will float
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

42.39 mmHg (USCG, 1999), 21.8 [mmHg]
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Fluorotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15642
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

352-70-5, 2599-73-7
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Fluorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorobenzyl radical
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-fluoro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-FLUOROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72W445DQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-125.9 °F (USCG, 1999)
Record name 3-FLUOROTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/10308
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorotoluene
Reactant of Route 2
3-Fluorotoluene
Reactant of Route 3
3-Fluorotoluene
Reactant of Route 4
3-Fluorotoluene
Reactant of Route 5
3-Fluorotoluene
Reactant of Route 6
3-Fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.